

Commercial Suppliers and Technical Guide for Apigenin 7-O-methylglucuronide in Research

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Compound of Interest

Compound Name: Apigenin 7-O-methylglucuronide

Cat. No.: B122375

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available **Apigenin 7-O-methylglucuronide** for research purposes. It includes a summary of suppliers, key quantitative data, a detailed experimental protocol for a relevant in vitro assay, and a putative signaling pathway diagram to guide research and development.

Commercial Suppliers

Apigenin 7-O-methylglucuronide (CAS No. 53538-13-9) is available from several reputable suppliers specializing in phytochemicals and biochemicals for research. The following table summarizes key information from some of these suppliers. Researchers are advised to request certificates of analysis for the most up-to-date batch-specific data.

Supplier	Catalog Number	Purity	Formulation	Storage
BioCrick	BCN5708	>98%	Yellow powder	Sealed, cool, and dry. Stock solutions can be stored below -20°C for several months. [1]
BOC Sciences	---	Industrial Grade (99%)	White powder	Information not readily available.
ChemFaces	CFN98894	>98%	Powder	Information not readily available. Can be provided in solvent format upon request. [2]
TargetMol (via Nordic Biosite)	TN5447-1mL	>98%	Provided in 1 mL format	-20°C [3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Apigenin 7-O-methylglucuronide** is crucial for experimental design and data interpretation.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₀ O ₁₁	PubChem
Molecular Weight	460.39 g/mol	PubChem
Appearance	Yellow powder	BioCrick [1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol. [2]	ChemFaces [2]

Experimental Protocol: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol is adapted from a study on the effects of the closely related compound, apigenin, on collagen synthesis and can be used to assess the bioactivity of **Apigenin 7-O-methylglucuronide**. A study has shown that **Apigenin 7-O-methylglucuronide** can normalize collagen synthesis in osteogenesis imperfecta cells.

Objective: To determine the effect of **Apigenin 7-O-methylglucuronide** on the synthesis of type I and type III collagen in human dermal fibroblasts (HDFs).

Materials:

- Human Dermal Fibroblasts (HDFs)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Apigenin 7-O-methylglucuronide** (from a commercial supplier)
- Dimethyl sulfoxide (DMSO)
- TRIzol reagent
- cDNA synthesis kit
- Primers for COL1A2, COL3A1, and a housekeeping gene (e.g., GAPDH)
- SYBR Green qPCR master mix
- Antibodies for Collagen I, Collagen III, and β -actin
- Secondary antibodies conjugated to HRP
- ECL Western blotting detection reagents

- BCA protein assay kit

Methodology:

- Cell Culture:

- Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- Seed HDFs in 6-well plates at a suitable density and allow them to adhere overnight.

- Treatment:

- Prepare a stock solution of **Apigenin 7-O-methylglucuronide** in DMSO.

- Treat the cells with varying concentrations of **Apigenin 7-O-methylglucuronide** (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control for 3 days (for mRNA analysis) and 5 days (for protein analysis).

- RNA Extraction and Real-Time PCR:

- After 3 days of treatment, lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's instructions.

- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

- Perform real-time PCR using SYBR Green master mix and specific primers for COL1A2, COL3A1, and the housekeeping gene.

- Analyze the relative mRNA expression levels using the 2- $\Delta\Delta Ct$ method.

- Protein Extraction and Western Blotting:

- After 5 days of treatment, lyse the cells in RIPA buffer and determine the protein concentration using a BCA protein assay.

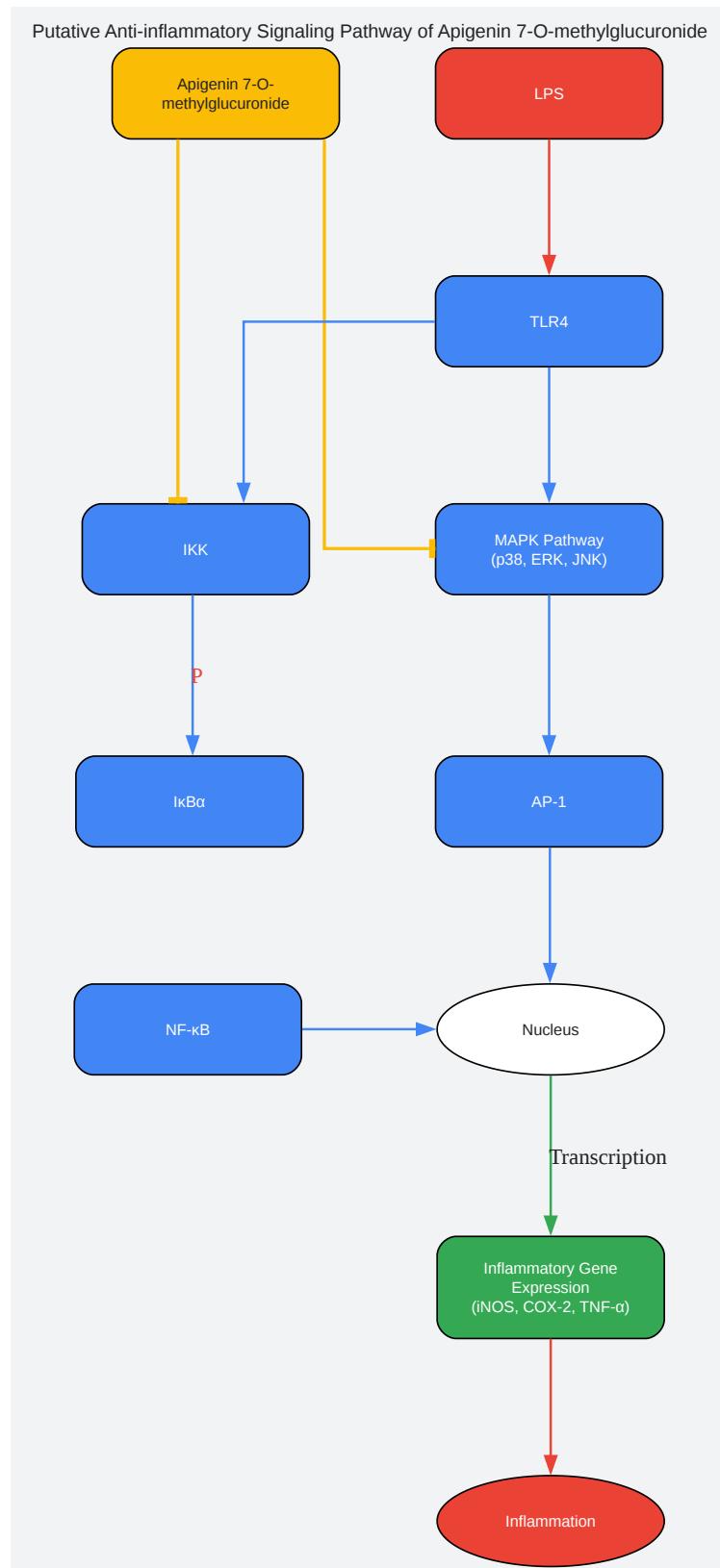
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and incubate with primary antibodies against Collagen I, Collagen III, and β -actin overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an ECL detection system and quantify the band intensities.

Signaling Pathways and Logical Relationships

While the precise signaling pathways for **Apigenin 7-O-methylglucuronide** are still under investigation, research on the parent compound, apigenin, and its other glycosides provides strong indications of potential mechanisms of action. Apigenin is known to modulate several key signaling pathways involved in inflammation and cellular processes. It has been suggested that **Apigenin 7-O-methylglucuronide** may exert its effects through beta1-integrin-mediated signaling.

Below is a putative signaling pathway diagram illustrating the potential mechanism of action of **Apigenin 7-O-methylglucuronide**, drawing parallels from the known anti-inflammatory effects of apigenin and its glycosides which often involve the inhibition of the MAPK and NF- κ B pathways.



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Caption: Putative anti-inflammatory signaling pathway of **Apigenin 7-O-methylglucuronide**.

This guide provides a starting point for researchers interested in utilizing **Apigenin 7-O-methylglucuronide**. For specific applications, it is recommended to consult the primary literature and the technical documentation provided by the suppliers.

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References

- 1. Apigenin-7-O- β -D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
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